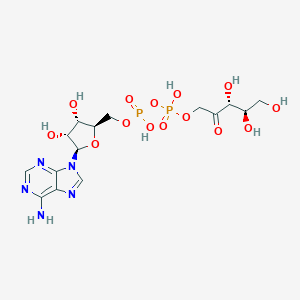![molecular formula C23H18ClN5O3S B234163 5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)
5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide is a potent and selective antagonist of the cannabinoid CB1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and drug addiction. The synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments of this compound are discussed in
Mécanisme D'action
5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide is a selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is primarily found in the central nervous system and is involved in the regulation of appetite, metabolism, and reward. By blocking the CB1 receptor, this compound can reduce food intake, improve glucose metabolism, and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide has been shown to have a number of biochemical and physiological effects. It can reduce food intake and body weight in obese animals, improve glucose metabolism and insulin sensitivity in diabetic animals, and decrease drug-seeking behavior in addicted animals. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide in lab experiments is its selectivity for the CB1 receptor. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. However, one limitation is that it may not fully replicate the effects of endocannabinoids in vivo, as it is a synthetic compound.
Orientations Futures
There are several future directions for research on 5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide. One area of interest is its potential use in the treatment of obesity and diabetes. Further studies are needed to determine its long-term safety and efficacy in humans. Another area of interest is its potential use in the treatment of drug addiction. More research is needed to determine its effectiveness in reducing drug-seeking behavior in humans. Additionally, the compound's anti-inflammatory and neuroprotective effects warrant further investigation for potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide involves the reaction of 4-chlorobenzylamine with 2-methoxy-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then coupled with furfurylamine to yield the final product.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-obesity, anti-diabetic, and anti-addictive effects in preclinical studies. It has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Propriétés
Nom du produit |
5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide |
|---|---|
Formule moléculaire |
C23H18ClN5O3S |
Poids moléculaire |
479.9 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H18ClN5O3S/c1-3-20-26-27-23-29(20)28-22(33-23)14-6-9-18(31-2)16(12-14)25-21(30)19-11-10-17(32-19)13-4-7-15(24)8-5-13/h4-12H,3H2,1-2H3,(H,25,30) |
Clé InChI |
KYLXOICEKKLTGR-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
SMILES canonique |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B234088.png)
![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-thiophenecarboxamide](/img/structure/B234100.png)
![methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B234103.png)

![2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234115.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234116.png)
![2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234122.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234128.png)
![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234137.png)
![2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234138.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B234140.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B234148.png)